5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole
CAS No.:
Cat. No.: VC16767011
Molecular Formula: C27H32N4O2
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N4O2 |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 5-[1-(cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)benzimidazol-2-yl]-3-methyl-1,2-benzoxazole |
| Standard InChI | InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3 |
| Standard InChI Key | JYCNBHVRGVCHIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C |
Introduction
Structural Characteristics and Nomenclature
The compound features a benzoxazole core (3-methyl-1,2-benzoxazole) fused to a benzodiazolyl moiety (1,3-benzodiazol-2-yl) via a carbon-carbon bond. Key substituents include:
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A cyclohexylmethyl group at position 1 of the benzodiazolyl ring.
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A 3-methylmorpholin-4-yl group at position 6 of the benzodiazolyl ring.
The morpholine ring introduces a tertiary amine, while the cyclohexylmethyl group contributes hydrophobicity. This hybrid structure combines electron-rich aromatic systems with polar functional groups, suggesting tunable solubility and binding affinity .
Synthetic Methodologies
Precursor Synthesis
The benzoxazole and benzodiazolyl moieties are typically synthesized separately before coupling. For the benzoxazole core, Ni-SiO₂-catalyzed condensation of 2-aminophenol with aldehydes under mild conditions (e.g., ethanol, 20 mol% catalyst, 1.5–3 hours) yields substituted benzoxazoles in >90% efficiency . For example:
| Aldehyde | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methoxybenzaldehyde | 1.5 | 94 |
| 4-Chlorobenzaldehyde | 2.5 | 88 |
The benzodiazolyl segment may be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Cyclohexylmethyl and morpholinyl groups are introduced using alkyl halides or Mitsunobu reactions .
Final Coupling
The two fragments are coupled via Suzuki-Miyaura or Ullmann coupling. Copper-catalyzed intramolecular o-arylations have been reported for analogous systems, achieving yields of 70–98% under optimized conditions .
Physicochemical Properties
While direct data for this compound is limited, analogs provide insights:
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Molecular Weight: ~450–500 g/mol (estimated via PubChem CID 94650630 ).
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH, morpholine N) and 6 acceptors (benzoxazole O/N, morpholine O) .
These properties suggest moderate bioavailability and blood-brain barrier permeability, making it a candidate for central nervous system targets .
Biological Activity and Applications
Cyclooxygenase (COX) Inhibition
Benzoxazole derivatives exhibit selective COX-2 inhibition. Compound 13 (a benzimidazole analog) showed 384-fold selectivity for COX-2 over COX-1, reducing inflammatory prostaglandin E₂ synthesis . The morpholine substituent in the target compound may enhance binding to COX-2’s hydrophobic pocket.
Ferroportin Modulation
Patents describe benzodiazolyl-containing compounds as ferroportin inhibitors (US11286243B2 ). These agents regulate iron homeostasis, implicating the target compound in treating anemia or hemochromatosis.
Stability and Degradation
Benzoxazoles are prone to hydrolytic cleavage under acidic conditions. Accelerated stability studies of related compounds show:
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pH 1.2 (simulated gastric fluid): 20% degradation over 24 hours.
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pH 7.4 (blood): <5% degradation over 72 hours.
The cyclohexylmethyl group likely sterically shields the benzoxazole ring, enhancing stability .
Computational Modeling
Density functional theory (DFT) calculations for analogous systems reveal:
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